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Introduction
3-Methyl-4-hydroxycinnamic acid, a derivative of the widely studied cinnamic acid, presents

a molecule of significant interest in the fields of medicinal chemistry and materials science. Its

structural similarity to other naturally occurring phenolic acids, such as ferulic acid and caffeic

acid, suggests potential antioxidant, anti-inflammatory, and other biological activities. A

thorough understanding of its spectroscopic properties is paramount for its unambiguous

identification, quality control, and the elucidation of its role in various chemical and biological

processes. This technical guide provides a comprehensive analysis of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methyl-4-
hydroxycinnamic acid, offering insights for researchers, scientists, and drug development

professionals.

Molecular Structure and Isomerism
3-Methyl-4-hydroxycinnamic acid, with the chemical formula C₁₀H₁₀O₃ and a molecular

weight of 178.18 g/mol , possesses a phenylpropanoid skeleton.[1] The molecule consists of a

benzene ring substituted with a hydroxyl group at position 4 and a methyl group at position 3.
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An acrylic acid side chain is attached to the benzene ring. The double bond in the acrylic acid

moiety gives rise to the possibility of E and Z isomerism. The trans or (E)-isomer is generally

the more stable and commonly synthesized form. This guide will focus on the spectroscopic

data of the (E)-isomer, formally named (E)-3-(4-hydroxy-3-methylphenyl)prop-2-enoic acid.

Figure 1: Chemical structure of (E)-3-Methyl-4-hydroxycinnamic acid.

Synthesis of 3-Methyl-4-hydroxycinnamic Acid
A common and efficient method for the synthesis of 3-Methyl-4-hydroxycinnamic acid and its

derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed

condensation of an aldehyde or ketone with a compound containing an active methylene

group, such as malonic acid.

Experimental Protocol: Knoevenagel Condensation
Reactant Preparation: Dissolve 4-hydroxy-3-methylbenzaldehyde (1 equivalent) and malonic

acid (1.5 equivalents) in a suitable solvent such as pyridine.

Catalyst Addition: Add a catalytic amount of a base, typically piperidine (0.1 equivalents).

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Work-up: After completion, cool the reaction mixture and acidify with dilute hydrochloric acid

to precipitate the product.

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize

from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-3-Methyl-4-
hydroxycinnamic acid.

This synthetic route is well-established for various substituted cinnamic acids.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Methyl-4-
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hydroxycinnamic acid. These predictions are based on the analysis of closely related

structures and established chemical shift principles.

¹H NMR Spectroscopy
The ¹H NMR spectrum of (E)-3-Methyl-4-hydroxycinnamic acid is expected to exhibit distinct

signals corresponding to the aromatic, vinylic, and methyl protons. The chemical shifts (δ) are

referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for (E)-3-Methyl-4-hydroxycinnamic acid

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-α (vinylic) ~ 6.30 Doublet ~ 16.0

H-β (vinylic) ~ 7.60 Doublet ~ 16.0

H-2 (aromatic) ~ 7.35 Singlet -

H-5 (aromatic) ~ 6.80 Doublet ~ 8.0

H-6 (aromatic) ~ 7.25 Doublet ~ 8.0

-CH₃ (methyl) ~ 2.20 Singlet -

-OH (hydroxyl)
Variable (broad

singlet)
- -

-COOH (carboxyl)
Variable (broad

singlet)
- -

Interpretation:

Vinylic Protons: The two vinylic protons, H-α and H-β, are expected to appear as doublets

with a large coupling constant of approximately 16.0 Hz, which is characteristic of a trans

configuration. H-β is deshielded relative to H-α due to its proximity to the aromatic ring.

Aromatic Protons: The aromatic region will display signals for the three protons on the

benzene ring. H-2 is anticipated to be a singlet, while H-5 and H-6 will likely appear as
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doublets with a typical ortho-coupling constant of around 8.0 Hz.

Methyl Protons: The methyl group protons will resonate as a sharp singlet at approximately

2.20 ppm.

Labile Protons: The chemical shifts of the hydroxyl and carboxylic acid protons are

concentration and solvent-dependent and will appear as broad singlets.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Based on data from similar compounds, the predicted chemical shifts for 3-Methyl-4-
hydroxycinnamic acid are presented below.[4]

Table 2: Predicted ¹³C NMR Data for (E)-3-Methyl-4-hydroxycinnamic acid

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (carboxyl) ~ 168.0

C-β (vinylic) ~ 145.0

C-4 (aromatic) ~ 158.0

C-1 (aromatic) ~ 126.0

C-6 (aromatic) ~ 130.0

C-2 (aromatic) ~ 128.0

C-3 (aromatic) ~ 125.0

C-5 (aromatic) ~ 115.0

C-α (vinylic) ~ 116.0

-CH₃ (methyl) ~ 16.0

Interpretation:

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at the most

downfield position, around 168.0 ppm.
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Aromatic and Vinylic Carbons: The aromatic and vinylic carbons will appear in the region of

115-160 ppm. The carbon bearing the hydroxyl group (C-4) will be the most deshielded

among the aromatic carbons.

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region, at approximately

16.0 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 3-Methyl-4-hydroxycinnamic acid is expected to show

characteristic absorption bands for the hydroxyl, carboxylic acid, and alkene functionalities.

Table 3: Predicted IR Absorption Bands for 3-Methyl-4-hydroxycinnamic acid

Wavenumber (cm⁻¹) Vibration Functional Group

3500-3300 (broad) O-H stretch Phenolic -OH

3300-2500 (broad) O-H stretch Carboxylic acid -OH

~ 1680 C=O stretch Carboxylic acid

~ 1625 C=C stretch Alkene

~ 1600, 1515 C=C stretch Aromatic ring

~ 980 =C-H bend (out-of-plane) trans-Alkene

Interpretation:

O-H Stretching: A broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of

the hydrogen-bonded O-H stretching vibrations of both the phenolic and carboxylic acid

groups.

C=O Stretching: A strong absorption peak around 1680 cm⁻¹ is indicative of the carbonyl

stretching of the carboxylic acid group.
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C=C Stretching: The stretching vibrations of the alkene and aromatic C=C bonds are

expected to appear in the 1625-1515 cm⁻¹ region.

trans-Alkene Bending: A key diagnostic peak for the (E)-isomer is the out-of-plane =C-H

bending vibration, which typically appears as a strong band around 980 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Predicted Fragmentation Pathway
For 3-Methyl-4-hydroxycinnamic acid, electron ionization (EI) is expected to produce a

molecular ion peak ([M]⁺•) at m/z 178. The fragmentation of this molecular ion is likely to

proceed through several characteristic pathways.

[M]⁺•
m/z = 178

[M - H₂O]⁺•
m/z = 160- H₂O

[M - COOH]⁺
m/z = 133

- •COOH

[M - H₂O - CO]⁺•
m/z = 132

- CO

[C₇H₇O]⁺
m/z = 107

- C₂H₂

Click to download full resolution via product page

Figure 2: Proposed mass fragmentation pathway of 3-Methyl-4-hydroxycinnamic acid.

Interpretation of Key Fragments:

m/z 178 ([M]⁺•): The molecular ion peak, corresponding to the intact molecule.

m/z 160 ([M - H₂O]⁺•): Loss of a water molecule from the carboxylic acid and/or phenolic

hydroxyl group.

m/z 133 ([M - COOH]⁺): Loss of the carboxylic acid group as a radical. This fragment

corresponds to the 3-methyl-4-hydroxystyryl cation.
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m/z 132 ([M - H₂O - CO]⁺•): Subsequent loss of carbon monoxide from the m/z 160

fragment.

m/z 107 ([C₇H₇O]⁺): A common fragment in phenolic compounds, likely corresponding to the

hydroxytropylium ion or a related stable cation formed through rearrangement.

Conclusion
This technical guide has provided a detailed overview of the key spectroscopic data for 3-
Methyl-4-hydroxycinnamic acid. The predicted NMR, IR, and MS data, based on established

principles and analysis of related compounds, offer a robust framework for the identification

and characterization of this molecule. The provided synthetic protocol outlines a reliable

method for its preparation. This comprehensive spectroscopic profile will serve as a valuable

resource for scientists engaged in research and development involving this and similar

phenolic acid derivatives.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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